molecular formula C22H25N3O4S B2469724 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1448035-51-5

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2469724
CAS No.: 1448035-51-5
M. Wt: 427.52
InChI Key: FMRINIVWBHZBLL-UHFFFAOYSA-N
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Description

This compound is a bisubstituted oxalamide derivative featuring two distinct pharmacophores:

  • N2-substituent: A 3-(2-oxopiperidin-1-yl)phenyl group, which introduces a cyclic amide (piperidinone) that may enhance binding affinity to biological targets through hydrogen bonding or conformational rigidity .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-30-18-10-8-15(9-11-18)19(26)14-23-21(28)22(29)24-16-5-4-6-17(13-16)25-12-3-2-7-20(25)27/h4-6,8-11,13,19,26H,2-3,7,12,14H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRINIVWBHZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Bond Formation

A two-step approach involves sequential coupling of each amine to the oxalate core. For example, diethyl oxalate reacts first with 3-(2-oxopiperidin-1-yl)aniline under basic conditions, followed by reaction with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. This method mirrors the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, where ethanolamine reacts with diethyl oxalate in ethanol at 20°C for 24 hours to achieve 94% yield. Adjusting stoichiometry and solvent polarity may enhance selectivity for the target compound.

Table 1: Reaction Conditions for Stepwise Oxalamide Synthesis

Step Amine Component Solvent Temperature Time Yield (Analogous)
1 3-(2-Oxopiperidin-1-yl)aniline Toluene 0–5°C 2 h 85%
2 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine Ethanol 20°C 24 h 87%

One-Pot Coupling with Activators

Simultaneous coupling of both amines using oxalyl chloride and a base (e.g., triethylamine) in dichloromethane has been reported for symmetric oxalamides. For asymmetric variants, kinetic control through differential amine nucleophilicity may permit selective formation. The 3-(2-oxopiperidin-1-yl)aniline, being less sterically hindered, could react preferentially, followed by the bulkier hydroxy-substituted amine.

Intermediate Synthesis and Functionalization

Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine

This intermediate can be prepared via reductive amination of 4-(methylthio)acetophenone with ammonia, followed by sodium borohydride reduction. Analogous methods for ethanolamine derivatives show yields up to 90% under inert atmospheres.

Preparation of 3-(2-Oxopiperidin-1-Yl)Aniline

Cyclization of δ-valerolactam with 3-nitroaniline under acidic conditions, followed by catalytic hydrogenation, affords this intermediate. Similar piperidinone syntheses utilize refluxing toluene with yields exceeding 80%.

Reaction Condition Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance oxalyl chloride reactivity but may promote side reactions. Ethanol and methanol, used in N,N'-bis(2-hydroxyethyl)oxalamide synthesis (68–94% yields), balance reactivity and solubility for hydroxy-substituted amines. Low temperatures (0–5°C) improve selectivity during exothermic reactions.

Catalytic and Stoichiometric Considerations

Titanium-based catalysts (e.g., tetrabutoxytitanium) accelerate ester-amide interchange reactions at 155–185°C, achieving 94.2% yields in large-scale syntheses. For the target compound, sub-stoichiometric CuI (15 mol%) with K3PO4 base in toluene under reflux may facilitate coupling.

Purification and Characterization

Crystallization from ethanol/water mixtures (3:1 ratio) effectively purifies hydroxy-substituted oxalamides, as demonstrated by 91% recovery of N,N'-bis(2-hydroxyethyl)oxalamide. For the target compound, gradient recrystallization using methanol/ethyl acetate may isolate the product.

Table 2: Purification Methods for Oxalamide Derivatives

Compound Solvent System Purity (%) Yield (%)
N,N'-Bis(2-hydroxyethyl)oxalamide Ethanol/water (3:1) 99.5 91
Target Compound (Projected) Methanol/ethyl acetate 98.0 85

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions between amines can be minimized by sequential addition and temperature control.
  • Oxidation of Methylthio Group : Use of inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis prevents undesired sulfoxide formation.
  • Steric Hindrance : Microwave-assisted synthesis at 100–120°C may enhance reaction rates for bulky amines.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : The oxalamide group can be reduced under appropriate conditions.

  • Substitution: : The hydroxyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Metal hydrides such as sodium borohydride.

  • Substitution: : Halogenating agents for halogen substitution reactions.

Major Products: : The reaction products vary depending on the reagents and conditions used, but they typically include oxidized thioethers, reduced amides, and substituted hydroxyl derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

Biology: : It serves as a probe to study the interactions of thioether and oxalamide functionalities with biological molecules, offering insights into enzyme mechanisms and receptor binding.

Medicine: : Its potential pharmaceutical applications include acting as a lead compound for designing drugs targeting specific pathways or receptors, owing to its structural diversity.

Industry: : Utilized in the development of specialty chemicals and novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets:

  • Hydroxyl Group: : Can form hydrogen bonds with proteins and nucleic acids, affecting their function.

  • Thioether Group: : Undergoes oxidation and interacts with redox-active enzymes.

  • Oxalamide Linkage: : Acts as a hinge, facilitating conformational changes in target molecules, impacting their biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name N1 Substituent N2 Substituent Notable Features Reference
Target Compound 2-hydroxy-2-(4-(methylthio)phenyl)ethyl 3-(2-oxopiperidin-1-yl)phenyl Combines methylthio (lipophilicity) and oxopiperidin (rigidity) -
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-bromophenyl 1,3-dioxoisoindolin-2-yl Bromine enhances halogen bonding; isoindolinone core for π-π interactions
Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Hydroxybenzoyl for polarity; methoxy group improves solubility
Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...phenyl)oxalamide) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl CF3 and fluorine enhance metabolic stability and target affinity
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridyl and methoxy groups for receptor binding; used in flavoring agents

Pharmacological and Physicochemical Properties

  • Lipophilicity : The methylthio group in the target compound increases logP compared to methoxy or hydroxy analogs (e.g., Compound 16) .
  • Stability : The methylthio group is less prone to oxidation than mercapto (-SH) analogs, offering improved shelf-life .

Biological Activity

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound with potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 1448065-22-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of specific amines and carboxylic acids, followed by the formation of the oxalamide linkage. Common reagents include:

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Catalysts : DMAP (4-dimethylaminopyridine)

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity was measured using assays such as:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)
  • CUPRAC (cupric ion reducing antioxidant capacity)

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against:

  • Cholinesterases
  • Tyrosinase
  • Amylase
  • Glucosidase

Inhibition assays demonstrated that it could effectively reduce enzyme activity, suggesting therapeutic applications in conditions like diabetes and neurodegenerative diseases.

Anticancer Activity

In vitro studies have tested the anticancer effects of similar oxalamide derivatives on various cancer cell lines. Notably:

  • The compound exhibited strong cytotoxicity against pancreatic cancer cells (PANC-1).
  • Mechanistic studies indicated that apoptosis was induced through specific signaling pathways.

Study 1: Antioxidant and Anticancer Properties

A study published in a peer-reviewed journal examined a related oxalamide derivative's effects on oxidative stress and cancer cell proliferation. The findings revealed that the compound significantly reduced reactive oxygen species (ROS) levels and inhibited tumor growth in xenograft models .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of oxalamide compounds. It reported that derivatives similar to this compound showed considerable inhibition of glucosidase, highlighting potential applications in managing postprandial hyperglycemia .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Binding : The oxalamide structure may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : Potential interactions with GABA receptors could suggest neuroactive properties, although further research is needed to elucidate these pathways.

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